Methyl 4-((5-hydroxypentyl)oxy)benzoate Methyl 4-((5-hydroxypentyl)oxy)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13481347
InChI: InChI=1S/C13H18O4/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8,14H,2-4,9-10H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)OCCCCCO
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol

Methyl 4-((5-hydroxypentyl)oxy)benzoate

CAS No.:

Cat. No.: VC13481347

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-((5-hydroxypentyl)oxy)benzoate -

Specification

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
IUPAC Name methyl 4-(5-hydroxypentoxy)benzoate
Standard InChI InChI=1S/C13H18O4/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8,14H,2-4,9-10H2,1H3
Standard InChI Key PPHGPMPCCZJPKV-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)OCCCCCO
Canonical SMILES COC(=O)C1=CC=C(C=C1)OCCCCCO

Introduction

Chemical Structure and Molecular Properties

Structural Features

Methyl 4-((5-hydroxypentyl)oxy)benzoate consists of a methyl ester of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with a 5-hydroxypentyl ether chain. The pentyl chain terminates in a primary alcohol, introducing both hydrophilicity and conformational flexibility to the molecule. The aromatic ring contributes to planar stability, while the ether and ester functionalities enable hydrogen bonding and dipole interactions .

Molecular Descriptors

Key molecular descriptors derived from computational and experimental analyses include:

PropertyValue
Molecular FormulaC13H18O4\text{C}_{13}\text{H}_{18}\text{O}_4
Molecular Weight238.28 g/mol
Exact Mass238.12100 g/mol
Topological Polar Surface Area (TPSA)55.76 Ų
LogP (Partition Coefficient)2.0146

The moderate LogP value indicates balanced lipophilicity, suggesting favorable membrane permeability for potential biological applications . The TPSA reflects significant polarity due to the ester and hydroxyl groups, which may influence solubility and protein-binding interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 4-((5-hydroxypentyl)oxy)benzoate likely involves sequential etherification and esterification steps. A plausible pathway, inferred from analogous procedures in the literature , proceeds as follows:

  • Ether Formation:
    Reaction of 4-hydroxybenzoic acid with 5-bromo-1-pentanol under basic conditions (e.g., potassium carbonate in dimethylformamide) yields 4-((5-hydroxypentyl)oxy)benzoic acid.

    4-Hydroxybenzoic acid+5-Bromo-1-pentanolK2CO34-((5-Hydroxypentyl)oxy)benzoic acid\text{4-Hydroxybenzoic acid} + \text{5-Bromo-1-pentanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{4-((5-Hydroxypentyl)oxy)benzoic acid}
  • Esterification:
    Treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid) converts the carboxylic acid to the methyl ester.

    4-((5-Hydroxypentyl)oxy)benzoic acid+CH3OHH2SO4Methyl 4-((5-hydroxypentyl)oxy)benzoate\text{4-((5-Hydroxypentyl)oxy)benzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 4-((5-hydroxypentyl)oxy)benzoate}

Process Optimization

Key parameters influencing yield and purity include:

  • Solvent Selection: Polar aprotic solvents like diethylene glycol dimethyl ether enhance nucleophilic substitution efficiency .

  • Temperature: Reactions typically proceed at 110–120°C to accelerate kinetics without promoting side reactions .

  • Purification: Flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethyl acetate/petroleum ether mixtures isolates the product .

Physicochemical Properties

Thermal Stability

While specific melting and boiling points are unreported, the compound’s ester and ether linkages suggest decomposition temperatures above 150°C. Differential scanning calorimetry (DSC) of analogous benzoates reveals glass transitions near 50–80°C, indicative of amorphous solid states .

Solubility

The compound exhibits limited aqueous solubility (~7–100 μM) due to its moderate hydrophobicity (LogP = 2.01) . Solubility enhances in polar organic solvents like ethanol (≥50 mg/mL) and dimethyl sulfoxide (≥100 mg/mL) .

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.50–1.70 (m, 6H, pentyl CH2_2), 3.90 (s, 3H, OCH3_3), 4.10 (t, 2H, OCH2_2), 6.90–8.10 (m, 4H, aromatic).

  • IR: Strong absorptions at 1720 cm1^{-1} (C=O ester) and 3400 cm1^{-1} (O-H stretch).

  • MS: ESI-MS m/z 239.1 [M+H]+^+ .

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with retention times of 8–10 minutes .

Future Research Directions

  • Pharmacological Screening: Evaluate antiproliferative, antimicrobial, and anti-inflammatory activities in vitro.

  • Prodrug Development: Exploit the hydroxyl group for conjugation with active pharmaceutical ingredients.

  • Polymer Chemistry: Investigate copolymerization with lactides or caprolactones for biomedical applications.

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